N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
CAS No.: 681168-35-4
Cat. No.: VC4362024
Molecular Formula: C16H10N4OS2
Molecular Weight: 338.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681168-35-4 |
|---|---|
| Molecular Formula | C16H10N4OS2 |
| Molecular Weight | 338.4 |
| IUPAC Name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21) |
| Standard InChI Key | TVQRTEFWYPIBHG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, reflects its hybrid structure:
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Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring.
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Pyridinyl-thiazole subunit: A thiazole ring substituted at the 4-position with a pyridin-3-yl group.
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Carboxamide linker: Connects the benzothiazole and pyridinyl-thiazole units.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀N₄OS₂ | |
| Molecular Weight | 338.4 g/mol | |
| CAS Number | 681168-35-4 | |
| IUPAC Name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
| SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| InChI Key | TVQRTEFWYPIBHG-UHFFFAOYSA-N |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide likely involves multi-step reactions, as evidenced by protocols for related thiazole derivatives :
Step 1: Formation of 5-Acetylthiazole
Thioureas react with α-haloketones (e.g., 3-chloro-2,4-pentanedione) via the Hantzsch thiazole synthesis to yield 5-acetylthiazole intermediates .
Step 2: Enaminone Formation
Acetylthiazoles undergo condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminones, which serve as key intermediates for cyclization .
Step 3: Pyrimidine Cyclization
Enaminones react with guanidines or amidines under basic conditions to construct the pyrimidine core, followed by coupling with benzothiazole-6-carboxylic acid derivatives .
Step 4: Final Coupling
The pyridinyl-thiazole subunit is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, followed by carboxamide formation using coupling reagents (e.g., EDC/HOBt) .
Structural Analogs and Modifications
Modifications to the core structure have been explored to enhance bioactivity:
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Pyridine substitution: Replacing the pyridin-3-yl group with pyridin-4-yl (as in CID 5056270) alters electronic properties and target affinity .
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Benzothiazole substitution: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position of benzothiazole improves antimicrobial potency .
Biological Activities and Mechanisms
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects:
Table 2: Antimicrobial Activity of Analogous Compounds
The parent compound’s mechanism may involve:
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Bacterial membrane disruption: Thiazole rings intercalate into lipid bilayers, causing permeability .
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Enzyme inhibition: Binding to microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) .
Table 3: Cytotoxicity of Related Compounds
| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| ROCK2-IN-8 | Breast cancer (MCF-7) | 0.14 | |
| Benzo[d]thiazol-2-yl derivatives | Lung cancer (A549) | 1.2–4.8 |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Solubility: Low aqueous solubility due to aromatic rings; formulations may require co-solvents (e.g., DMSO).
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Permeability: Moderate Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s) predicted for analogs .
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Metabolism: Hepatic CYP3A4-mediated oxidation of thiazole and pyridine rings, generating inactive metabolites .
Toxicity Considerations
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Cytotoxicity: Selective indices (SI) > 200 reported for pyridine-thiazole carboxamides in bladder cells .
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Genotoxicity: Negative Ames tests for analogs suggest low mutagenic risk.
Applications and Future Directions
Therapeutic Applications
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Antibacterial agents: Targeting multidrug-resistant E. coli and S. aureus strains .
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Anticancer leads: CDK4/6 and ROCK2 inhibitors for breast and lung cancers .
Challenges and Innovations
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